1-(2-Iodo-4-mercaptophenyl)propan-2-one
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Overview
Description
1-(2-Iodo-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Iodo-4-mercaptophenyl)propan-2-one involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often require the use of iodine and a catalyst to facilitate the introduction of the iodine atom onto the phenyl ring. The mercapto group is then introduced through a thiolation reaction, which involves the use of thiol reagents under controlled conditions. The final step involves the formation of the propanone moiety, which can be achieved through a variety of organic synthesis techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Iodo-4-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically results in the formation of disulfides, while nucleophilic substitution of the iodine atom can yield a wide range of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Iodo-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions. The mercapto group can form covalent bonds with cysteine residues in proteins, making it useful in biochemical assays.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical reactions makes it a valuable starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to various molecular targets. The propanone moiety can undergo keto-enol tautomerism, which can affect the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(2-Iodo-4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Bromo-4-mercaptophenyl)propan-2-one: This compound has a bromine atom instead of an iodine atom. The bromine atom is less reactive than iodine, which can affect the compound’s reactivity and applications.
1-(2-Chloro-4-mercaptophenyl)propan-2-one: This compound has a chlorine atom instead of an iodine atom. Chlorine is even less reactive than bromine, making this compound less versatile in chemical reactions.
1-(2-Iodo-4-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group. The hydroxy group is less nucleophilic than the mercapto group, which can influence the compound’s reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various scientific research applications.
Biological Activity
1-(2-Iodo-4-mercaptophenyl)propan-2-one is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by its molecular formula C9H9IOS and a molecular weight of approximately 292.14 g/mol, this compound features a propan-2-one backbone, an iodine atom at the 2-position, and a mercapto group at the 4-position of the phenyl ring. The unique structural components contribute to its potential as an antimicrobial and anticancer agent.
The presence of the iodine atom and mercapto group allows for specific interactions with biological targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. Additionally, the iodine atom may engage in halogen bonding interactions, enhancing binding affinity for certain biological receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the inhibition of thiol-dependent enzymes, which play critical roles in cancer cell proliferation and survival .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HCT-116 | 20 |
HepG-2 | 18 |
The biological activity of this compound can be attributed to its ability to interact with key cellular components:
- Covalent Bonding : The mercapto group forms covalent bonds with thiol-containing proteins, potentially inhibiting their activity.
- Halogen Bonding : The iodine atom enhances interactions with biological targets through halogen bonding, which may improve selectivity and potency against specific enzymes or receptors.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy Study : A study conducted on a panel of bacterial strains revealed that the compound exhibited lower MIC values compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Apoptosis Induction : In a controlled study, treatment with this compound resulted in significant apoptosis in MCF-7 cells, confirmed by flow cytometry analysis .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of the compound significantly reduced tumor size in mice models bearing xenografts of HCT-116 cells .
Properties
Molecular Formula |
C9H9IOS |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
InChI Key |
FKSGGRZFMQTADY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)S)I |
Origin of Product |
United States |
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